molecular formula C21H25N7O3 B6537430 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1058234-75-5

4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No. B6537430
CAS RN: 1058234-75-5
M. Wt: 423.5 g/mol
InChI Key: ULHVMGSBSIRARO-UHFFFAOYSA-N
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Description

The compound “4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .


Synthesis Analysis

The synthesis of such compounds typically involves the use of synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . For instance, one method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus, which is a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the formation of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus . This process involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its high yield and melting point . The compound is a pale yellow solid with a yield of 92% and a melting point of 188–189 °C .

Scientific Research Applications

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between the compound’s structure and its biological activity is essential for drug design. Researchers are conducting SAR studies to optimize its pharmacological properties and enhance its therapeutic potential.

Future Directions

The future directions for this compound and its derivatives involve further exploration of their diverse pharmacological activities and potential applications in drug design, discovery, and development . There is also potential for the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O3/c1-30-15-5-6-16(17(13-15)31-2)22-21(29)27-11-9-26(10-12-27)19-8-7-18-23-24-20(14-3-4-14)28(18)25-19/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHVMGSBSIRARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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